3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde
Description
Systematic IUPAC Nomenclature and Structural Representation
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde is systematically named 3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde (IUPAC). Its structure consists of a benzaldehyde core substituted with a methoxy group (-OCH₃) at the para position (C4) and a diisopropylaminomethyl group (-CH₂N(C(CH₃)₂)₂) at the meta position (C3).
Key Structural Features
| Component | Position | Functional Group |
|---|---|---|
| Benzaldehyde core | C1 | Aromatic aldehyde |
| Methoxy substituent | C4 | Ether (-OCH₃) |
| Diisopropylaminomethyl | C3 | Tertiary amine (-CH₂N(C(CH₃)₂)₂) |
The SMILES notation for this compound is CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C , while its InChI and InChIKey are InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3 and JEZNZSCGDOUWQM-UHFFFAOYSA-N , respectively.
CAS Registry Number and Synonyms
The compound is registered under CAS 881040-95-5 . Common synonyms include:
| Synonym | Identifier |
|---|---|
| This compound | MDL No. MFCD05256453 |
| 3-{[bis(propan-2-yl)amino]methyl}-4-methoxybenzaldehyde | PubChem CID 4715101 |
| 3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde | STK502122 |
These identifiers facilitate cross-referencing in chemical databases and research literature.
Molecular Formula and Empirical Classification
The molecular formula is C₁₅H₂₃NO₂ , corresponding to a molecular weight of 249.35 g/mol . Empirical classification involves:
- Functional Groups :
- Aromatic aldehyde : C7H5O (benzaldehyde moiety)
- Ether : Methoxy (-OCH₃)
- Tertiary amine : Diisopropylamino (-N(C(CH₃)₂)₂)
- Classification :
- Organic compound : Aliphatic-aromatic hybrid
- Heteroatom content : Oxygen (2 atoms) and nitrogen (1 atom)
| Property | Value |
|---|---|
| Molecular formula | C₁₅H₂₃NO₂ |
| Molecular weight | 249.35 g/mol |
| Empirical formula | C₁₅H₂₃NO₂ |
Properties
IUPAC Name |
3-[[di(propan-2-yl)amino]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-11(2)16(12(3)4)9-14-8-13(10-17)6-7-15(14)18-5/h6-8,10-12H,9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZNZSCGDOUWQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=C(C=CC(=C1)C=O)OC)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with diisopropylamine and formaldehyde. This reaction is carried out under basic conditions, often using a catalyst such as sodium hydroxide or potassium carbonate. The reaction proceeds through a Mannich reaction mechanism, where the diisopropylamino group is introduced to the benzaldehyde.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: 3-[(Diisopropylamino)methyl]-4-methoxybenzoic acid.
Reduction: 3-[(Diisopropylamino)methyl]-4-methoxybenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The diisopropylamino group may also interact with biological membranes, affecting their function.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Donating vs. Withdrawing Groups: DIV’s diisopropylamino group donates electrons, activating the aromatic ring toward electrophilic substitution. In contrast, halogenated phenoxy groups (e.g., in ) withdraw electrons, reducing aldehyde reactivity .
Solubility and Physicochemical Properties
- DIV : Moderate solubility in polar solvents due to the tertiary amine’s basicity; forms cationic species under acidic conditions .
- 3-(4-TERT-BUTYLPHENOXYMETHYL)-4-METHOXYBENZALDEHYDE (): Lower polarity due to the hydrophobic tert-butyl group, favoring organic solvents.
- 3-(2-Hydroxyethyl)-4-methoxybenzaldehyde (): Increased water solubility from the hydroxyethyl group, enabling use in aqueous systems .
Spectroscopic Distinctions
- Aldehyde Proton Shifts : DIV’s aldehyde proton (δ 9.98 ppm) is comparable to analogs but sensitive to electronic effects. For example, electron-withdrawing groups in halogenated derivatives () may slightly upfield shift this signal .
- FTIR: DIV’s tertiary amine C-N stretch (2345–2480 cm⁻¹) distinguishes it from non-amine analogs like phenoxy or pyrazole derivatives .
Biological Activity
3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, often referred to as a derivative of benzaldehyde, has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound's structure features a methoxy group and a diisopropylamino side chain attached to a benzaldehyde core. This configuration is critical for its biological activity.
- Molecular Formula : C13H19N1O2
- Molecular Weight : 221.30 g/mol
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit antimicrobial properties, potentially through disruption of bacterial cell membranes or inhibition of key metabolic pathways.
- Antitumor Activity : The compound may inhibit tumor cell proliferation by inducing apoptosis or interfering with cell cycle regulation.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Biological Activity Overview
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | |
| Antitumor | Induction of apoptosis | |
| Anti-inflammatory | Modulation of cytokine production |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of various benzaldehyde derivatives, including this compound. Results showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was attributed to its ability to penetrate bacterial membranes and disrupt cellular functions.
Case Study 2: Antitumor Properties
Research published in a peer-reviewed journal demonstrated that this compound exhibited cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The study utilized MTT assays to quantify cell viability and found that the compound induced apoptosis through caspase activation pathways.
Case Study 3: Anti-inflammatory Mechanisms
Another investigation focused on the anti-inflammatory properties of related compounds. The study revealed that this compound could significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential as a therapeutic agent in inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(Diisopropylamino)methyl]-4-methoxybenzaldehyde, and how can structural purity be validated?
- Synthesis Method : The compound is synthesized via a Mannich reaction starting from vanillin (4-hydroxy-3-methoxybenzaldehyde). Formaldehyde and diisopropylamine are reacted with vanillin under acidic or alkaline conditions to introduce the diisopropylaminomethyl group at the 3-position .
- Purification : Column chromatography or recrystallization is typically employed to isolate the product.
- Structural Validation :
- 1H NMR : Key peaks include the aldehyde proton at δ ≈ 9.98 ppm, methylene protons (-NCH2-) at δ ≈ 3.54 ppm, and diisopropyl methyl groups at δ ≈ 1.03 ppm .
- 13C NMR : The aldehyde carbon appears at δ ≈ 191.57 ppm, while the tertiary amine carbons are observed at δ ≈ 45–50 ppm .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- FTIR : Confirm the presence of the aldehyde group (C=O stretch at ~1680–1720 cm⁻¹) and tertiary amine (C-N stretch at ~1200 cm⁻¹) .
- NMR : Assign protons and carbons as detailed above. Coupling patterns (e.g., singlet for aldehyde proton) and integrations validate substituent positions .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]+) with <2 ppm error .
Advanced Research Questions
Q. How does this compound serve as a monomer in stimuli-responsive polymer synthesis?
- Application : The compound is functionalized into an acrylate derivative (e.g., 2-((diisopropylamino)methyl)-4-formyl-6-methoxyphenyl acrylate) for copolymerization with N-isopropylacrylamide (NIPAM). This introduces pH- and temperature-responsive behavior due to the tertiary amine and aldehyde groups .
- Methodology :
- Copolymerization : Free-radical polymerization in dioxane at 70°C with AIBN as the initiator.
- Characterization : Gel permeation chromatography (GPC) for molecular weight analysis; dynamic light scattering (DLS) to study phase transitions .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Case Study : Derivatives like 3-[(4-bromo-pyrazol-1-yl)methyl]-4-methoxybenzaldehyde oxime show variable antimicrobial activity.
- Resolution Tactics :
- Structural Modifications : Compare activity across analogs (e.g., varying halogen substituents) to identify pharmacophores .
- Assay Standardization : Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923) and control compounds (e.g., ciprofloxacin) to minimize variability .
- Data Analysis : Employ dose-response curves (IC50/EC50) and statistical tools (e.g., ANOVA) to assess significance .
Q. How can computational modeling optimize the design of this compound-based drug candidates?
- Approach :
- Docking Studies : Use AutoDock Vina to predict binding affinity to targets like acetylcholinesterase (AChE) for Alzheimer’s research .
- ADMET Prediction : Tools like QikProp predict logP (optimal range: 2–3.5), blood-brain barrier penetration, and CYP450 interactions .
- Validation : Correlate in silico results with in vitro enzymatic assays (e.g., Ellman’s method for AChE inhibition) .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies, and how can reproducibility be improved?
- Variables Identified :
- Reaction Conditions : Temperature (optimal: 50–60°C), solvent (e.g., ethanol vs. THF), and catalyst (e.g., acetic acid vs. HCl) .
- Purification : Silica gel pore size (60 Å vs. 100 Å) impacts resolution during column chromatography .
- Best Practices :
- Document exact molar ratios (e.g., 1:1.2:1 vanillin:formaldehyde:diisopropylamine).
- Use internal standards (e.g., anthracene) for yield calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
